2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]-1-[(4-METHOXYPHENOXY)METHYL]ETHYL 4-METHYLBENZOATE
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]-1-[(4-METHOXYPHENOXY)METHYL]ETHYL 4-METHYLBENZOATE is a complex organic compound with a unique structure that includes a benzisothiazole ring, a methoxyphenoxy group, and a methylbenzoate ester.
Preparation Methods
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]-1-[(4-METHOXYPHENOXY)METHYL]ETHYL 4-METHYLBENZOATE involves multiple steps, including the formation of the benzisothiazole ring and the subsequent attachment of the methoxyphenoxy and methylbenzoate groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]-1-[(4-METHOXYPHENOXY)METHYL]ETHYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]-1-[(4-METHOXYPHENOXY)METHYL]ETHYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]-1-[(4-METHOXYPHENOXY)METHYL]ETHYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]-1-[(4-METHOXYPHENOXY)METHYL]ETHYL 4-METHYLBENZOATE can be compared with other similar compounds, such as:
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid: This compound has a similar benzisothiazole ring but differs in the attached groups.
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid: Another compound with a benzisothiazole ring, but with different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H26N2O6S |
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Molecular Weight |
494.6g/mol |
IUPAC Name |
[1-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-3-(4-methoxyphenoxy)propan-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C26H26N2O6S/c1-18-8-10-19(11-9-18)26(29)34-22(17-33-21-14-12-20(32-3)13-15-21)16-28(2)25-23-6-4-5-7-24(23)35(30,31)27-25/h4-15,22H,16-17H2,1-3H3 |
InChI Key |
JOCCKXPMBJAPET-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(CN(C)C2=NS(=O)(=O)C3=CC=CC=C32)COC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(CN(C)C2=NS(=O)(=O)C3=CC=CC=C32)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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